Methyl (3S)-3-(2-chloropyridin-4-yl)-3-cyclopropylpropanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3S)-3-(2-chloropyridin-4-yl)-3-cyclopropylpropanoate typically involves the following steps:
Formation of the Cyclopropylpropanoate Backbone: This can be achieved through the reaction of cyclopropylcarboxylic acid with an appropriate alcohol, such as methanol, in the presence of a strong acid catalyst like sulfuric acid.
Introduction of the 2-Chloropyridin-4-yl Group: The 2-chloropyridin-4-yl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of 2-chloropyridine with a suitable nucleophile, such as a Grignard reagent or an organolithium compound, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The 2-chloropyridin-4-yl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Cyclopropanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl (3S)-3-(2-chloropyridin-4-yl)-3-cyclopropylpropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: It could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Industry: The compound may be utilized in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Methyl (3S)-3-(2-chloropyridin-4-yl)-3-cyclopropylpropanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The 2-chloropyridin-4-yl group can enhance binding affinity and specificity, while the cyclopropylpropanoate backbone provides structural stability.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3S)-3-(2-fluoropyridin-4-yl)-3-cyclopropylpropanoate
- Methyl (3S)-3-(2-bromopyridin-4-yl)-3-cyclopropylpropanoate
- Methyl (3S)-3-(2-iodopyridin-4-yl)-3-cyclopropylpropanoate
Uniqueness
Methyl (3S)-3-(2-chloropyridin-4-yl)-3-cyclopropylpropanoate is unique due to the presence of the 2-chloropyridin-4-yl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in specific interactions, such as hydrogen bonding and halogen bonding, which can influence the compound’s reactivity and binding affinity.
Properties
IUPAC Name |
methyl (3S)-3-(2-chloropyridin-4-yl)-3-cyclopropylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-16-12(15)7-10(8-2-3-8)9-4-5-14-11(13)6-9/h4-6,8,10H,2-3,7H2,1H3/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHAHPNGMPXGCC-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1CC1)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1CC1)C2=CC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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